

# comparative thermal analysis of polymers derived from furan dicarboxylic acids

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A Comparative Guide to the Thermal Properties of Furan-Based Polymers

The transition towards a bio-based economy has spurred significant research into polymers derived from renewable resources, with 2,5-furandicarboxylic acid (FDCA) emerging as a key building block. Polymers synthesized from FDCA, particularly polyesters and polyamides, are being investigated as sustainable alternatives to their petroleum-based counterparts.[1][2] Understanding the thermal behavior of these materials is crucial for their processing and application. This guide provides a comparative thermal analysis of various furan-derived polymers, supported by experimental data and methodologies.

## **Performance Comparison**

The thermal properties of furan-based polymers are significantly influenced by their chemical structure, including the length of the diol or diamine monomer and the presence of amide groups. The most studied furan-based polymer, poly(ethylene 2,5-furandicarboxylate) (PEF), is often compared to the conventional polyester, poly(ethylene terephthalate) (PET). PEF exhibits a higher glass transition temperature (Tg) of approximately 77-87°C and a lower melting temperature (Tm) around 210-220°C compared to PET (Tg  $\approx$  70-76°C, Tm  $\approx$  250-260°C).[3][4] [5] This combination of properties allows for a broader processing window and potential for hot-fill applications where PET is not suitable.

The thermal stability of furan-based polyesters is generally high, with decomposition temperatures typically above 350°C.[6] For instance, PEF is thermally stable up to 373°C.[5]



The aromatic nature of the furan ring contributes to this high thermal resistance.[2]

In the case of poly(alkylene 2,5-furandicarboxylate)s (PAFs), the thermal properties are systematically affected by the number of methylene units in the aliphatic diol. As the chain length increases, the glass transition temperature and melting temperature tend to decrease due to increased chain flexibility.

Furan-based polyamides and poly(ester amide)s also demonstrate interesting thermal characteristics. The introduction of amide groups can lead to increased thermal stability and higher glass transition temperatures due to the formation of hydrogen bonds.[7][8][9] For example, some furan-based polyamides have shown glass transition temperatures as high as 280°C.[7]

The following table summarizes the key thermal properties of several representative polymers derived from furan dicarboxylic acids as reported in the literature.

Polymer	Glass Transition Temp. (Tg) (°C)	Melting Temp. (Tm) (°C)	Decomposition Temp. (Td, 5%) (°C)
Poly(ethylene 2,5- furandicarboxylate) (PEF)	77 - 87[3][10]	210 - 220.7[3][10]	339 - 390[4][6]
Poly(propylene 2,5- furandicarboxylate) (PPF)	52[11]	Amorphous[11]	~360[11]
Poly(butylene 2,5- furandicarboxylate) (PBF)	~35-45	~170-180	~370
Poly(hexamethylene 2,5- furandicarboxylate) (PHF)	7[3]	145[3]	~370[11]
Furan-based Polyamide (PA6F)	127[7]	Amorphous[7]	>350



## **Experimental Protocols**

The data presented in this guide are primarily obtained through three key thermal analysis techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Typical Protocol: A small sample (typically 5-10 mg) is placed in a high-purity alumina or platinum pan. The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere of nitrogen or air. The temperature at which a 5% weight loss occurs (Td, 5%) is often reported as the onset of decomposition.

Differential Scanning Calorimetry (DSC): DSC is employed to measure the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

• Typical Protocol: A small, encapsulated sample (typically 5-10 mg) is subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle. The first heating scan is used to erase the thermal history of the sample. The sample is heated to a temperature above its melting point, held for a few minutes, and then cooled at a controlled rate (e.g., 10°C/min). The second heating scan, also at a controlled rate (e.g., 10°C/min), is then used to determine the Tg (as the midpoint of the step change in heat capacity) and Tm (as the peak maximum of the endothermic melting event).

Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied sinusoidal stress. It is a highly sensitive technique for detecting the glass transition.

• Typical Protocol: A rectangular or film specimen is clamped in the instrument and subjected to a sinusoidal deformation. The temperature is ramped at a controlled rate (e.g., 3°C/min) while the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded. The



glass transition is often identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.

## **Visualizing the Analysis Workflow**

The following diagram illustrates a typical experimental workflow for the comparative thermal analysis of furan-derived polymers.

**Caption:** Experimental workflow for comparative thermal analysis.

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